

Independent Verification of Published Nastorazepide Research Findings: A Comparative Guide

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on Nastorazepide (Z-360), a selective cholecystokinin-2 (CCK-2) receptor antagonist, with its key alternative, Netazepide. The information is compiled from preclinical and clinical studies to offer a comprehensive overview of their respective pharmacological profiles, efficacy, and mechanisms of action. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Comparative Analysis of Nastorazepide and Netazepide

Nastorazepide and Netazepide are both orally active, small molecule antagonists of the cholecystokinin-2 (CCK-2) receptor, also known as the gastrin receptor.[1][2] Their development has been driven by the involvement of the CCK-2 receptor in various physiological and pathological processes, including gastric acid secretion and the growth of certain tumors.[3][4] Both compounds have advanced to Phase II clinical trials, positioning them as promising therapeutic agents.[3][5]

Quantitative Performance Comparison



The following tables summarize the available quantitative data from published research to facilitate a direct comparison of Nastorazepide and Netazepide.

Parameter	Nastorazepi de (Z-360)	Netazepide (YF476)	Reference Compound(s)	Experimenta I System	Source
Binding Affinity (Ki)	0.47 nM	Not Reported	[3H]CCK-8	Human CCK- 2 Receptor	[1][6]
Inhibitory Potency (IC50)	Not Reported	2.7 nM	Gastrin	Isolated Rat Stomach ECL Cells	[7]
Inhibitory Potency (IC50)	Not Reported	YM022: 0.5 nM, AG041R: 2.2 nM	Gastrin	Isolated Rat Stomach ECL Cells	[7]
Inhibitory Potency (IC50)	Not Reported	L-740,093: 7.8 nM, JB93182: 9.3 nM, RP73870: 9.8 nM	Gastrin	Isolated Rat Stomach ECL Cells	[7]
Inhibitory Potency (IC50)	Not Reported	PD135158: 76 nM, PD136450: 135 nM, PD134308: 145 nM	Gastrin	Isolated Rat Stomach ECL Cells	[7]
CCK-1 Receptor Antagonist (IC50)	Not Reported	Devazepide: ~800 nM	Gastrin	Isolated Rat Stomach ECL Cells	[7]

Table 1: Comparative in vitro activity of Nastorazepide and Netazepide.



Study Type	Model	Nastorazepide (Z-360) Treatment	Observed Effect	Source
Antitumor Activity	Subcutaneous xenograft of MiaPaCa2 cells in nude mice	10, 30, and 100 mg/kg, p.o., once daily for 21 days	Dose-dependent inhibition of tumor growth with final tumor weight inhibition of 16.5%, 39.6%, and 41.7% respectively.	[6]
Antitumor Activity	PAN-1 orthotopic mouse model	In combination with Gemcitabine	Inhibition of pancreatic tumor growth.	[6]
Metastasis Inhibition	C170HM2 mouse model	3-100 mg/kg, p.o., once daily	Inhibition of colorectal cancer liver metastasis.	[6]
Survival	MGLVA1 ascites mouse model	3-100 mg/kg, p.o., once daily	Increased survival.	[6]

Table 2: In vivo efficacy of Nastorazepide in preclinical cancer models.



Study Type	Patient Population	Netazepide Treatment	Observed Effect	Source
Phase II Clinical Trial	Patients with type 1 gastric neuroendocrine tumors (NETs)	50 mg or 25 mg once daily for 52 weeks	Cleared all tumors in 5 out of 13 patients. Reduced the number and size of tumors in the remaining patients. Normalized plasma or serum Chromogranin A (CgA) in all patients.	[2]
Phase II Clinical Trial	Patients with non-dysplastic Barrett's Esophagus	25 mg once daily for 12 weeks	No significant effect on cellular proliferation (primary endpoint). Increased expression of gastric phenotype genes and decreased expression of intestinal markers.	[8][9]

Table 3: Clinical trial outcomes for Netazepide.

Mechanism of Action and Signaling Pathways

Nastorazepide exerts its effects by antagonizing the CCK-2 receptor, thereby blocking the downstream signaling pathways initiated by its endogenous ligands, gastrin and cholecystokinin. Published research indicates that Nastorazepide inhibits the production of



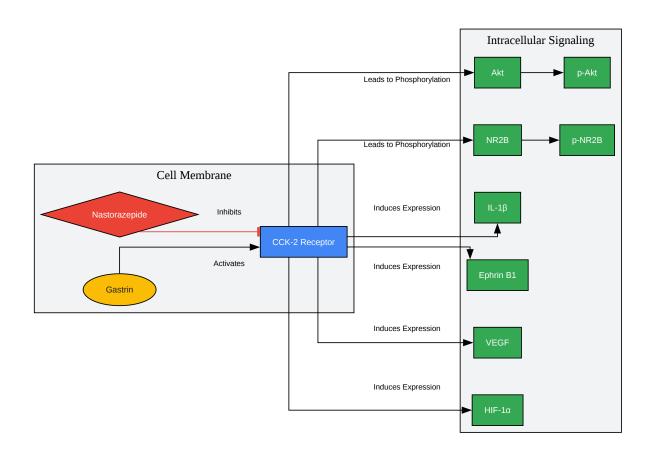




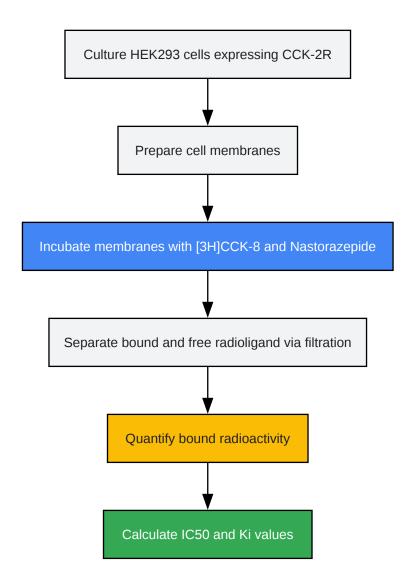
several key signaling molecules and reduces the phosphorylation of important kinases involved in cell growth, survival, and inflammation.

Specifically, Nastorazepide has been shown to inhibit the expression of Interleukin-1 beta (IL- 1β), ephrin B1, Vascular Endothelial Growth Factor (VEGF), and Hypoxia-Inducible Factor-1 alpha (HIF- 1α).[1][6] Furthermore, it reduces the phosphorylation of Akt, a central kinase in the PI3K/Akt signaling pathway that promotes cell survival, and NR2B, a subunit of the NMDA receptor involved in neuronal signaling.[1][6]

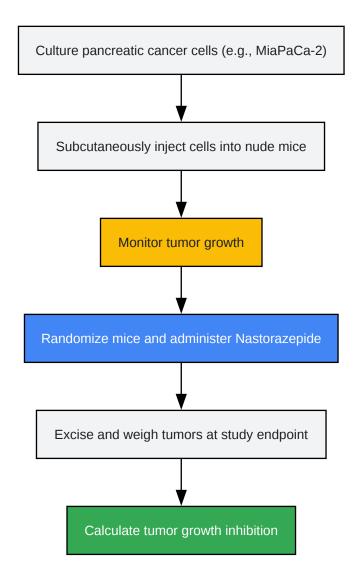




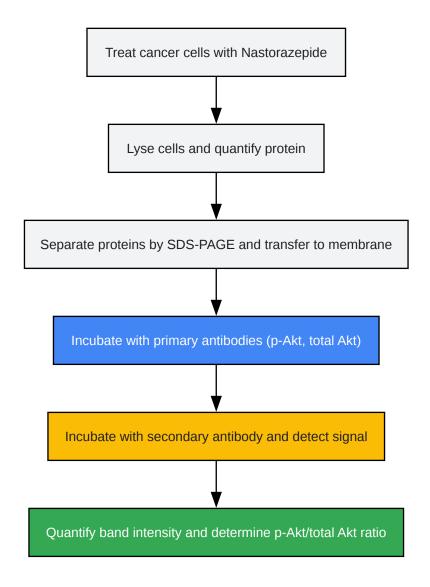












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